molecular formula C13H23NO2 B13615740 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid

8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid

Cat. No.: B13615740
M. Wt: 225.33 g/mol
InChI Key: LBEWSDJBWZWGDV-UHFFFAOYSA-N
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Description

8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is an organic compound with the chemical formula C13H23NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is known for its solid state, appearing as a white to pale yellow substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-azaspiro[46]undecane-4-carboxylic acid typically involves multi-step organic reactionsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

8-ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid

InChI

InChI=1S/C13H23NO2/c1-2-10-4-3-6-13(7-5-10)9-14-8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)

InChI Key

LBEWSDJBWZWGDV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

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